1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
CAS No.: 96761-00-1
Cat. No.: VC21335517
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 96761-00-1 |
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Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | (2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol |
Standard InChI | InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 |
Standard InChI Key | SGOSIWMWLVSBIC-CRCLSJGQSA-N |
Isomeric SMILES | C1=CO[C@@H]([C@H]1O)CO |
SMILES | C1=COC(C1O)CO |
Canonical SMILES | C1=COC(C1O)CO |
Basic Properties and Identification
Chemical Identity and Classification
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is classified as a furanoid glycal, which is a type of carbohydrate derivative characterized by an unsaturated bond within a five-membered heterocyclic ring structure. The compound contains a double bond at the C1 position and lacks a hydroxyl group at the C2 position, as indicated by the "2-deoxy" designation in its name . Its structure aligns with the D-erythro configuration, which defines the specific stereochemistry of the hydroxyl groups in the molecule.
Identification Parameters and Registry Information
The compound is registered under various identification systems, providing standardized referencing across scientific databases. The comprehensive identification parameters are presented in Table 1.
Table 1: Identification Parameters of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Parameter | Value |
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CAS Registry Number | 96761-00-1 |
PubChem CID | 126055 |
Molecular Formula | C₅H₈O₃ |
Molecular Weight | 116.11 g/mol |
UNII | U7JYM87D2Y |
DSSTox Substance ID | DTXSID00914330 |
Nikkaji Number | J932.362G |
Wikidata | Q82885118 |
These identifiers enable researchers to access comprehensive information about the compound across various scientific databases and chemical inventories . The CAS Registry Number serves as the primary identifier in chemical abstracts and related literature, while the PubChem CID provides access to the compound's information in the National Center for Biotechnology Information's database.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases, reflecting its structural features and historical naming conventions. The most common alternative names are listed in Table 2.
Table 2: Common Synonyms for 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Synonym | Type |
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D-Ribal | Common name |
Ribal | Abbreviated name |
(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | IUPAC name |
D-erythro-Pent-1-enitol, 1,4-anhydro-2-deoxy- | Alternative systematic name |
2-Furanmethanol, 2,3-dihydro-3-hydroxy-, (2R-trans)- | Alternative nomenclature |
1,4-Anhydro-2-deoxypent-1-enitol | Simplified name |
These synonyms reflect different naming approaches and conventions in carbohydrate chemistry, with D-Ribal being the most commonly used shortened form in scientific literature . The IUPAC name highlights the compound's structural features, including the hydroxymethyl group and the specific stereochemistry of the molecule.
Structural Characteristics
Molecular Structure and Configuration
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol possesses a distinctive structure that combines features of unsaturated carbohydrates and heterocyclic compounds. The molecule contains a five-membered furanoid ring with an unsaturated bond between C1 and C2, classifying it as a glycal. The D-erythro designation indicates the specific stereochemical configuration of the hydroxyl groups in the molecule.
The compound's structure can be described as a 2,3-dihydrofuran with a hydroxyl group at C3 and a hydroxymethyl group at C2, both with specific stereochemistry (2R,3S) . This configuration is critical for its reactivity and applications in organic synthesis. The double bond in the furanoid ring provides a reactive site for various transformations, making it valuable in synthetic chemistry.
Stereochemistry and Configuration
The stereochemistry of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is defined by the D-erythro configuration, which indicates specific spatial arrangements of the substituents. The compound features:
This specific stereochemical arrangement influences the compound's reactivity, particularly in stereoselective transformations where the stereochemistry of the product is determined by the spatial arrangement of the reactant .
Functional Groups and Reactive Sites
The key functional groups in 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol include:
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The endocyclic double bond (C1=C2), which serves as a reactive site for additions, cycloadditions, and other transformations
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Two hydroxyl groups (at C3 and in the hydroxymethyl substituent), which can participate in various reactions, including protection/deprotection sequences, oxidation, and substitution
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The furanoid oxygen, which contributes to the ring's electronic properties and reactivity
These functional groups contribute to the compound's versatility in organic synthesis, particularly in carbohydrate chemistry where selective transformations are often required . The endocyclic double bond, in particular, provides a site for stereoselective additions that can lead to complex carbohydrate derivatives.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol has been achieved through various strategies, many of which start from readily available carbohydrate precursors. One of the traditional approaches involves the reduction of protected ribofuranosyl halides, which provides access to the unsaturated furanoid ring system.
A notable synthetic route begins with D-erythronolactone, which undergoes a series of transformations to yield the target compound. The process typically involves acetonide formation, partial reduction, and subsequent deoxygenation steps . The specific reaction sequence includes:
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Acetonide protection of D-erythronolactone
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Partial reduction with DIBALH to generate an intermediate aldehyde
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Conversion to a furanosyl halide using appropriate reagents (e.g., CCl₄/Ph₃P)
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Reductive elimination to form the glycal structure
This approach provides the target compound, although it often results in mixtures that require purification steps to isolate the pure furanoid glycal .
Modern Synthetic Strategies
Modern approaches to synthesizing 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol focus on improved efficiency, stereoselectivity, and yield. These methods often utilize specialized reducing agents, catalysts, and protection strategies to enhance the synthetic outcome.
One advanced strategy involves the use of protected ribolactones as starting materials, followed by carefully controlled reduction and elimination steps. As described in the literature, researchers have developed methods starting from 2,3-isopropylidene protected ribolactone to synthesize both the unprotected glycal and various protected derivatives .
The synthetic pathway typically includes:
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Preparation of 2,3-isopropylidene protected ribolactone
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Selective reduction and functionalization steps
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Introduction of protective groups at strategic positions
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Elimination reactions to generate the unsaturated bond
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Selective deprotection to yield the target compound
These improved methods offer better control over the stereochemistry and often result in higher yields of the desired product .
Protection Strategies in Synthesis
Due to the presence of multiple hydroxyl groups, protection strategies play a crucial role in the synthesis of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol and its derivatives. Various protecting groups have been employed, including silyl ethers, acetonides, and acyl groups.
Protected derivatives, such as 3,5-bis-O-(tert-butyldimethylsilyl)-D-ribal, are important intermediates in synthetic pathways involving this compound . These protected forms offer:
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Enhanced stability during various reaction conditions
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Selective reactivity at specific positions
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Improved purification characteristics
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Control over the stereochemical outcome of subsequent reactions
The selective removal of these protecting groups allows for further functionalization of the molecule at specific positions, expanding the synthetic utility of the compound .
Chemical Reactivity and Transformations
Reactivity of the Endocyclic Double Bond
The endocyclic double bond in 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is a key reactive site that undergoes various transformations relevant to carbohydrate chemistry. This unsaturated bond can participate in:
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Addition reactions (electrophilic, nucleophilic, and radical)
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Cycloaddition reactions
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Oxidation processes
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Rearrangement reactions
The reactivity of this double bond is influenced by the adjacent oxygen in the furanoid ring, which affects the electronic distribution and therefore the susceptibility to various reagents. Studies have shown that the nucleophilicity of substituents at the C-3 position can significantly impact the reaction pathways and product distributions in transformations involving furanoid glycals .
Hydroxyl Group Reactivity
The hydroxyl groups in 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol serve as important functional handles for further transformations. These groups can undergo:
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Esterification and etherification reactions
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Oxidation to carbonyl compounds
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Substitution reactions
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Complex formation with metals and other Lewis acids
The reactivity of these hydroxyl groups is often modulated through protection/deprotection strategies, allowing for selective transformations at specific positions in the molecule . The primary hydroxyl group (in the hydroxymethyl substituent) typically shows enhanced reactivity compared to the secondary hydroxyl at C3, enabling regioselective functionalization.
Stability and Decomposition Pathways
Understanding the stability of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol under various conditions is crucial for both its synthesis and applications. The compound can undergo several decomposition pathways, particularly under acidic or basic conditions:
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Isomerization of the unsaturated bond
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Ring-opening reactions
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Rearrangement to isomeric structures
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Oxidation of the furanoid ring or the double bond
Research has shown that some furanoid glycals can rearrange during purification processes, particularly on silica gel, highlighting the need for careful handling and storage . For instance, related compounds have been observed to isomerize during chromatographic purification, indicating similar potential reactivity for 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol.
Applications in Organic Synthesis
Role in Carbohydrate Chemistry
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol serves as a valuable building block in carbohydrate chemistry, particularly for the synthesis of modified sugars and complex oligosaccharides. Its importance stems from:
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The presence of a reactive double bond that allows for stereoselective introduction of functionalities
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The defined stereochemistry that can be transferred to more complex structures
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The potential for selective functionalization at various positions
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Its role as an intermediate in the synthesis of biologically relevant carbohydrates
The compound's furanoid glycal structure makes it particularly suitable for the synthesis of modified pentoses and their derivatives, which are important components in various biological systems and pharmaceutical compounds .
Synthesis of Modified Carbohydrates
The synthetic utility of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol extends to the preparation of modified carbohydrates with specific structural features. These modifications can include:
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Introduction of non-natural substituents at various positions
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Creation of branched carbohydrate structures
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Synthesis of carbohydrate mimetics with altered ring sizes or configurations
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Preparation of glycoconjugates for biological studies
The compound's well-defined structure and reactivity profile make it valuable for accessing these modified structures with control over stereochemistry and regioselectivity .
Role as a Synthetic Intermediate
As a synthetic intermediate, 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol provides access to various complex structures relevant to natural product synthesis and pharmaceutical development. Its applications include:
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Synthesis of nucleoside analogs and related compounds
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Preparation of glycosidase inhibitors
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Construction of glycomimetics with potential biological activities
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Development of carbohydrate-based scaffolds for drug discovery
Related Compounds and Comparative Analysis
Relationship to Other Furanoid Glycals
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol belongs to the broader family of furanoid glycals, which are characterized by an unsaturated bond within a five-membered carbohydrate ring. This family includes various compounds with different substitution patterns and stereochemical configurations.
Table 3 compares 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol with selected related furanoid glycals:
Table 3: Comparison of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol with Related Furanoid Glycals
Compound | Ring Size | Configuration | Key Structural Features | Notable Differences |
---|---|---|---|---|
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol | 5-membered | D-erythro | Unsaturated bond at C1-C2, hydroxyl at C3, hydroxymethyl at C2 | Reference compound |
3,5-di-O-p-anisoyl-1,2-dideoxy-D-erythro-pentofuranos-1-ene | 5-membered | D-erythro | Protected hydroxyl groups, similar core structure | Contains p-anisoyl protecting groups |
1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol | 5-membered | D-erythro | Benzoyl-protected hydroxyl groups | Benzoyl protecting groups alter reactivity |
1,5-Anhydro-3-O-benzoyl-2,6-dideoxy-L-arabino-hex-1-enitol | 6-membered | L-arabino | 6-membered ring, different configuration | Different ring size and configuration |
These structural relationships highlight the diversity within the furanoid glycal family and the specific features that distinguish 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol from related compounds .
Protected Derivatives
Various protected derivatives of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol have been reported in the literature, serving different synthetic purposes. These derivatives typically feature protection of the hydroxyl groups with various protecting groups.
One significant example is 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol, which features tert-butyldimethylsilyl (TBDMS) protecting groups on both hydroxyl functionalities . This protected form offers:
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Enhanced stability during chemical transformations
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Improved solubility in organic solvents
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Selective reactivity at the endocyclic double bond
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Protection against unwanted side reactions at the hydroxyl groups
The TBDMS groups provide robust protection under various reaction conditions while remaining selectively removable under specific conditions, making this derivative particularly useful in complex synthetic sequences .
Research Developments and Future Perspectives
Recent Advances in Synthetic Methodologies
Recent research has focused on developing improved methods for synthesizing furanoid glycals, including 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, with enhanced efficiency, stereoselectivity, and yield. These advancements include:
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Development of more selective reducing agents for the conversion of lactones to glycals
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Application of catalytic methods for stereoselective transformations
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Use of flow chemistry techniques for improved process control
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Implementation of green chemistry principles to reduce environmental impact
The evolution of these synthetic strategies has been highlighted in comprehensive reviews focusing on furanoid glycals, emphasizing the importance of these compounds in carbohydrate chemistry and related fields .
Emerging Applications
Emerging applications for 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol and related compounds include:
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Development of carbohydrate-based materials with specific properties
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Application in glycobiology research for studying carbohydrate-protein interactions
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Use as scaffolds for diversity-oriented synthesis in drug discovery
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Potential roles in nanotechnology and biomedical engineering
These diverse applications reflect the versatility of furanoid glycals as both synthetic intermediates and functional components in various scientific disciplines .
Future Research Directions
Future research involving 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is likely to focus on several promising directions:
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Further exploration of its reactivity under various conditions, particularly for stereoselective transformations
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Investigation of its potential as a building block for complex oligosaccharides with defined properties
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of potential biological activities of its derivatives
These research directions highlight the continued relevance of this compound in carbohydrate chemistry and related fields, suggesting a rich landscape for future scientific inquiry .
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